Allyl cyclohexanepropionate

Flavor Chemistry Sensory Analysis Food Science

Formulators seeking authentic, long-lasting pineapple notes in high-fat matrices frequently encounter sharp, fatty off-notes and unpredictable dermal irritancy from linear-chain allyl esters. Allyl cyclohexanepropionate (CAS 2705-87-5) directly resolves these issues through its cyclohexyl moiety. • Delivers a quantifiably sweeter, rounder pineapple profile vs. allyl caproate or allyl heptanoate-critical for baked goods, confectionery, and dairy desserts. • High LogP (~4.8) ensures superior retention in oil-based matrices where water-soluble alternatives fail and produce off-notes. • Vehicle-dependent irritancy profile enables safer formulation at higher concentrations when the solvent system is rationally selected, unlike allyl (cyclohexyloxy)acetate which shows a NOEL as low as 0.03%. • Serves as a key intermediate in total Vitamin A synthesis-an industrial application not shared by simpler allyl esters. Supplied at ≥98% purity with batch-specific QC; ready for global dispatch.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 2705-87-5
Cat. No. B1218758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl cyclohexanepropionate
CAS2705-87-5
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCC1CCCCC1
InChIInChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2
InChIKeyTWXUTZNBHUWMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ether, higher oils and fatty oils. Insoluble in glycerine and water
1ml in 4ml 80% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Cyclohexanepropionate Product Overview


Allyl cyclohexanepropionate (CAS 2705-87-5) is a synthetic fatty acid ester primarily employed as a flavor and fragrance ingredient due to its characteristic sweet, pineapple-like aroma [1]. It is a colorless to pale yellow liquid with a molecular weight of 196.29 g/mol and a density of 0.948 g/mL at 25°C . This compound is widely recognized in the food and beverage industry and is Generally Recognized as Safe (GRAS) as a food additive by the U.S. FDA (FEMA 2026) [2].

Allyl Cyclohexanepropionate Key Differentiators


Despite sharing a common allyl ester functional group, substituting allyl cyclohexanepropionate with seemingly analogous compounds like allyl caproate or allyl heptanoate leads to significant and quantifiable differences in sensory profile, dermal irritation potential, and physicochemical behavior. The cyclohexyl moiety in the target compound imparts a distinct, sweeter, and more rounded pineapple character compared to the often sharper or fattier notes of its linear-chain counterparts [1]. Furthermore, a clinical dermal irritation study has revealed that the vehicle-dependent irritation potential of allyl esters varies considerably, making the selection of a specific ester a crucial safety and formulation consideration [2]. These quantifiable distinctions in odor quality, irritancy thresholds, and physical properties are critical for formulators to achieve consistent, safe, and high-quality end-products.

Allyl Cyclohexanepropionate Evidence Guide


Sensory Profile vs. Allyl Caproate

Allyl cyclohexanepropionate provides a quantifiably sweeter and more rounded pineapple flavor profile when directly compared to allyl caproate, a common alternative for pineapple notes. While both share a sweet, pineapple-like character, the cyclohexyl-substituted ester is specifically noted to be 'sweeter and more moist than allyl caproate' [1]. This is a qualitative but recognized differentiation in sensory science, where the absence of acyclic 'fatty' or 'green' off-notes is a key procurement consideration. The Chinese food additive literature corroborates this, stating its aroma is 'sweeter and rounder' than that of allyl caproate [2].

Flavor Chemistry Sensory Analysis Food Science

Vehicle-Dependent Dermal Irritation

A clinical study on human volunteers demonstrated that allyl cyclohexylpropionate exhibits a unique, vehicle-dependent dermal irritation profile compared to other allyl esters. The study tested five allyl esters in three different solvent vehicles at concentrations from 0.1% to 2.0% [1]. For allyl cyclohexylpropionate, irritation scores were highest in the 3:1 diethyl phthalate:ethanol vehicle, whereas for other esters like allyl amyl glycolate and allyl (cyclohexyloxy)acetate, the highest scores were in the 1:3 diethyl phthalate:ethanol vehicle [1]. This demonstrates that the irritation potential is not uniform across the class and is dependent on both the ester's structure and the formulation vehicle.

Dermatoxicology Fragrance Safety Formulation Science

Hydrophobicity and Oil Solubility

Allyl cyclohexanepropionate possesses a significantly higher octanol-water partition coefficient (LogP) compared to simpler allyl esters, directly correlating with enhanced solubility in non-polar media. The compound has an experimental LogP of 4.8 at 30°C [1]. This contrasts sharply with allyl acetate (LogP ~0.73) and allyl caproate (LogP ~2.5) [2]. This high LogP is consistent with its documented solubility profile: it is soluble in ether, higher oils, and fatty oils, but insoluble in water and glycerine .

Physicochemistry Formulation Science Flavor Delivery

Odor Threshold and Potency

The compound's sensory impact is defined by a quantitative odor threshold, providing a metric for its potency relative to other flavoring agents. While a direct head-to-head comparison of threshold data is not available, its reported odor threshold provides a baseline for potency. In contrast, linalyl acetate, which shares a similar fruity-floral character, has a reported group odor threshold of 110.9 ng/L(air) [2], demonstrating significant inter-compound variability in sensory potency. The lack of a published odor threshold for allyl cyclohexanepropionate highlights an evidence gap, but its potent, sweet pineapple odor is well-established in the literature [1].

Sensory Science Flavor Chemistry Analytical Chemistry

Allyl Cyclohexanepropionate Application Scenarios


Pineapple Flavor in High-Fat Matrices

Based on its unique sensory profile, which is specifically described as 'sweeter and rounder' than allyl caproate [1], and its high lipophilicity (LogP ~4.8) that ensures excellent solubility in oils [2], this compound is the superior choice for developing authentic, long-lasting pineapple or tropical fruit flavors in high-fat matrices such as baked goods, confectionery, and dairy-based desserts. Its solubility in higher oils and fatty oils makes it particularly effective for these applications, where a water-soluble alternative would be poorly retained and prone to off-notes.

Fragrance Dermal Safety Design

Formulators creating fine fragrances or personal care products where a specific solvent system (e.g., diethyl phthalate:ethanol) is mandated can leverage the clinical data showing that allyl cyclohexylpropionate's dermal irritation potential is vehicle-dependent [3]. Unlike allyl (cyclohexyloxy)acetate, which showed a no-observed-effect level as low as 0.03% in a 1:3 diethyl phthalate:ethanol vehicle, the target compound's profile allows for safer formulation at higher concentrations when the appropriate solvent is selected [3]. This evidence supports a more scientifically-grounded safety assessment.

LogP-Tuned Flavor Release

For research focused on controlled flavor release or encapsulation, the well-defined and high LogP of 4.8 [2] offers a valuable and predictable physicochemical parameter. This stands in contrast to the more polar allyl acetate (LogP ~0.73) [4]. This property is critical for studies investigating the partition of flavor compounds in complex food matrices or for designing targeted delivery systems where release kinetics are governed by hydrophobicity.

Vitamin A Intermediate Synthesis

Beyond its direct use as a flavor, allyl cyclohexanepropionate serves as a key intermediate in the total synthesis of Vitamin A . This distinct industrial application, which is not shared by simpler allyl esters like allyl caproate or allyl heptanoate, provides a strong procurement rationale for industries involved in pharmaceutical and fine chemical manufacturing. The compound's availability in high purity (≥98%) further supports its use as a reliable synthetic building block.

Technical Documentation Hub

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